molecular formula C18H24N4OS2 B3580368 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide

Cat. No.: B3580368
M. Wt: 376.5 g/mol
InChI Key: XOJYYSOKFPFRRI-UHFFFAOYSA-N
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Description

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is a complex heterocyclic compound that features a thiophene and pyrimidine moiety

Mechanism of Action

Target of Action

benzothieno[2,3-d]pyrimidine nucleus have found many applications as adenosine mimics, analgesics, anticancer, antiviral agents, and as inhibitors of kinases and human epidermal growth factor.

Mode of Action

It’s known that similar compounds have shown to reverse the elevated levels of pro-inflammatory cytokines (il-1β, il-6, tnf-α, and ifn-γ) and inflammatory mediators (pge2, cox-2, and nf-κb) . This suggests that the compound may interact with these targets to exert its effects.

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with inflammation and immune response, given its ability to reverse the elevated levels of pro-inflammatory cytokines and inflammatory mediators . The main downstream targets of AKT include the mammalian target of rapamycin (mTOR) of the mTOR complex 1 (mTORC1), that through phosphorylation activates the p70 ribosomal S6 kinase (p70S6K) and inactivates the 4E-BP1 (an inhibitor of the elongation initiating factor 4E, eIF4E) ultimately promoting protein translation and cell growth .

Pharmacokinetics

Similar compounds were found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (t 1/2) and intrinsic clearance (cl int) .

Result of Action

The compound has shown to induce apoptosis in cancer cells, with a significant reduction in cell viability . In addition, it has shown to have antiproliferative potential with IC 50 values ranging from 23.2 to 95.9 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide typically involves multiple steps. One common route starts with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form a benzoylthiourea derivative. This intermediate undergoes cyclization to yield the desired thieno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cyclohexylacetamide is unique due to its combined thiophene and pyrimidine moieties, which contribute to its diverse biological activities. Its ability to activate the NRF2 pathway and inhibit inflammation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS2/c19-16-15-12-8-4-5-9-13(12)25-17(15)22-18(21-16)24-10-14(23)20-11-6-2-1-3-7-11/h11H,1-10H2,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYYSOKFPFRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-cy clohexylacetamide

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